2-{[3-(Thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide
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Overview
Description
2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features a thiophene ring, a benzofuran ring, and an acetamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and benzofuran moieties suggests that it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene and benzofuran precursors, which are then subjected to various condensation and substitution reactions to form the final product. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Benzofuran Ring: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of Thiophene and Benzofuran Rings: This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two rings through an ester or amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and benzofuran rings could facilitate binding to hydrophobic pockets in proteins, while the acetamide group may form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, which are used for their antiarrhythmic and photosensitizing properties.
Uniqueness
2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to the combination of thiophene and benzofuran rings in a single molecule. This dual presence may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C15H11NO4S |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[[3-(thiophene-3-carbonyl)-1-benzofuran-5-yl]oxy]acetamide |
InChI |
InChI=1S/C15H11NO4S/c16-14(17)7-19-10-1-2-13-11(5-10)12(6-20-13)15(18)9-3-4-21-8-9/h1-6,8H,7H2,(H2,16,17) |
InChI Key |
XLYHMBQPVPJLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)C(=CO2)C(=O)C3=CSC=C3 |
Origin of Product |
United States |
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